molecular formula C9H14ClFN2O B2527596 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856030-87-9

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2527596
CAS No.: 1856030-87-9
M. Wt: 220.67
InChI Key: KAGLPTQAYDMTFY-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a fluoroethyl group at the 1-position, and a propoxymethyl group at the 3-position of the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation at the 1-position: The fluoroethyl group can be introduced via nucleophilic substitution using 2-fluoroethyl halide in the presence of a base like potassium carbonate.

    Alkylation at the 3-position: The propoxymethyl group can be introduced using propoxymethyl halide under similar nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the chloro or fluoro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Dehalogenated pyrazole derivatives.

    Substitution: Functionalized pyrazole derivatives with new substituents replacing the chloro or fluoro groups.

Scientific Research Applications

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(2-fluoroethyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propoxymethyl group.

    4-chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.

    4-chloro-1-(2-fluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a propoxymethyl group.

Uniqueness

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity, physical properties, and potential biological activities. The presence of the propoxymethyl group, in particular, may confer distinct steric and electronic effects compared to other similar compounds.

Properties

IUPAC Name

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClFN2O/c1-2-5-14-7-9-8(10)6-13(12-9)4-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLPTQAYDMTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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